Superior Aqueous Solubility of the Hydrochloride Salt Versus Positional Isomers
The hydrochloride salt of imidazo[1,2-a]pyridine-7-carboxylic acid exhibits exceptionally high water solubility (>150 mg/mL), far exceeding the solubility of other positional isomers in their free acid forms, which typically range from sparingly soluble to practically insoluble in water . This solubility advantage is critical for aqueous-based assays, biological evaluations, and formulation development.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | >150 mg/mL (hydrochloride salt) |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-2-carboxylic acid free acid: sparingly soluble; Imidazo[1,2-a]pyridine-3-carboxylic acid free acid: low solubility; Imidazo[1,2-a]pyridine-8-carboxylic acid free acid: low solubility |
| Quantified Difference | >150 mg/mL vs. typically <10 mg/mL for free acid isomers |
| Conditions | Room temperature, deionized water |
Why This Matters
High aqueous solubility reduces the need for organic co-solvents (e.g., DMSO) in biological assays, minimizing solvent-induced artifacts and simplifying formulation development.
